Cas no 1947372-13-5 (2-(isocyanatomethyl)pyrimidine)

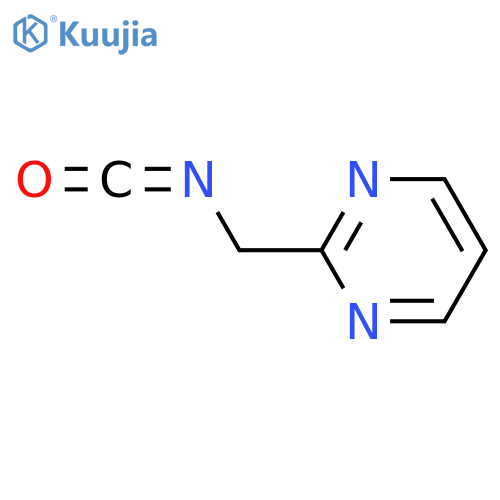

1947372-13-5 structure

商品名:2-(isocyanatomethyl)pyrimidine

2-(isocyanatomethyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-(isocyanatomethyl)pyrimidine

- 1947372-13-5

- EN300-1766598

-

- インチ: 1S/C6H5N3O/c10-5-7-4-6-8-2-1-3-9-6/h1-3H,4H2

- InChIKey: DUBZDZRGLBQGBG-UHFFFAOYSA-N

- ほほえんだ: O=C=NCC1N=CC=CN=1

計算された属性

- せいみつぶんしりょう: 135.043261791g/mol

- どういたいしつりょう: 135.043261791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 55.2Ų

2-(isocyanatomethyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1766598-1.0g |

2-(isocyanatomethyl)pyrimidine |

1947372-13-5 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1766598-0.1g |

2-(isocyanatomethyl)pyrimidine |

1947372-13-5 | 0.1g |

$968.0 | 2023-09-20 | ||

| Enamine | EN300-1766598-0.25g |

2-(isocyanatomethyl)pyrimidine |

1947372-13-5 | 0.25g |

$1012.0 | 2023-09-20 | ||

| Enamine | EN300-1766598-2.5g |

2-(isocyanatomethyl)pyrimidine |

1947372-13-5 | 2.5g |

$2155.0 | 2023-09-20 | ||

| Enamine | EN300-1766598-0.05g |

2-(isocyanatomethyl)pyrimidine |

1947372-13-5 | 0.05g |

$924.0 | 2023-09-20 | ||

| Enamine | EN300-1766598-5.0g |

2-(isocyanatomethyl)pyrimidine |

1947372-13-5 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1766598-10g |

2-(isocyanatomethyl)pyrimidine |

1947372-13-5 | 10g |

$4729.0 | 2023-09-20 | ||

| Enamine | EN300-1766598-1g |

2-(isocyanatomethyl)pyrimidine |

1947372-13-5 | 1g |

$1100.0 | 2023-09-20 | ||

| Enamine | EN300-1766598-0.5g |

2-(isocyanatomethyl)pyrimidine |

1947372-13-5 | 0.5g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1766598-10.0g |

2-(isocyanatomethyl)pyrimidine |

1947372-13-5 | 10g |

$4729.0 | 2023-06-03 |

2-(isocyanatomethyl)pyrimidine 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1947372-13-5 (2-(isocyanatomethyl)pyrimidine) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量